REACTION_CXSMILES
|
[CH:1]#[C:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7].CC(C[AlH]CC(C)C)C.Cl[Si:18]1([CH3:22])[CH2:21][CH2:20][CH2:19]1.O>CCCCCC>[CH3:22][Si:18]1([C:1]#[C:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7])[CH2:21][CH2:20][CH2:19]1
|
Name
|
|
Quantity
|
2.41 g
|
Type
|
reactant
|
Smiles
|
Cl[Si]1(CCC1)C
|
Name
|
|
Quantity
|
1.28 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
which was stirred for 48 h at 50° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was cooled to 0° C
|
Type
|
FILTRATION
|
Details
|
The resulting white suspension was filtered through Celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Type
|
DISTILLATION
|
Details
|
The crude product was purified by column chromatography (SiO2, pentane) and distillation
|
Type
|
CUSTOM
|
Details
|
to afford 2.96 g (81%) of (E)-1 as a colorless oil
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
C[Si]1(CCC1)C#CCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 145 mg | |
YIELD: PERCENTYIELD | 8% | |
YIELD: CALCULATEDPERCENTYIELD | 4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |